3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride

Catalog No.
S13731842
CAS No.
M.F
C8H17ClN2O2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chlor...

Product Name

3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride

IUPAC Name

3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13/h2-8H2,1H3

InChI Key

MLCQNQMRSGNESB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCS(=O)(=O)Cl

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a propane chain, which includes a 4-methylpiperazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to act as an electrophilic reagent in various

The sulfonyl chloride group in 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride makes it a versatile intermediate in organic synthesis. It can undergo several reactions:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.
  • Acylation Reactions: It can be used to acylate amines, resulting in the formation of sulfonamide derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

Research indicates that compounds containing the piperazine moiety often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antiparasitic Activity: Compounds similar to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride have been evaluated for their efficacy against malaria parasites, demonstrating potential as antimalarial agents .
  • CNS Activity: Piperazine derivatives are known for their psychoactive properties and are investigated for their effects on neurotransmitter systems.

Several methods exist for synthesizing 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride:

  • Direct Sulfonation: Propane-1-sulfonic acid can be reacted with thionyl chloride in the presence of 4-methylpiperazine.
  • Chlorination of Sulfonic Acid: The corresponding sulfonic acid can be treated with phosphorus pentachloride or oxalyl chloride to yield the sulfonyl chloride.
  • Microwave-Assisted Synthesis: Recent studies suggest that microwave irradiation can enhance yields and reduce reaction times for similar sulfonamide syntheses .

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly in drug discovery efforts targeting infectious diseases.
  • Chemical Synthesis: Utilized in the preparation of sulfonamides and other derivatives that are important in medicinal chemistry.
  • Research Tool: Employed in biological studies to probe mechanisms of action related to piperazine-containing compounds.

Interaction studies involving 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride focus on its binding affinity and activity against various biological targets. These studies often assess:

  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Evaluating how well it interacts with neurotransmitter receptors or other cellular targets.

In vitro studies have shown promising results regarding its interaction with various biological systems, suggesting further exploration is warranted .

Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Methylpiperazine-1-sulfonyl chloride33581-96-30.72
Piperidine-1-sulfonyl chloride35856-62-30.72
Morpholine-4-sulfonyl chloride1828-66-60.69
1-(Methylsulfonyl)piperazine hydrochloride161357-89-70.57
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide67104-97-60.53

Uniqueness

3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride stands out due to its specific structural features that confer unique reactivity patterns compared to other similar compounds. Its ability to participate in diverse chemical transformations while maintaining favorable biological activity makes it a valuable compound for further research and application in drug development.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

240.0699267 g/mol

Monoisotopic Mass

240.0699267 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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